Programmed Death-Ligand 1 (PD-L1) is a protein that plays a crucial role in suppressing the immune system. In cancer, tumor cells often overexpress PD-L1, which allows them to evade destruction by the immune system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Mechanism of Action
PD-L1 binds to its receptor, Programmed Death-1 (PD-1), on the surface of immune cells, particularly T cells. This interaction inhibits T cell activation and proliferation, effectively suppressing the immune response against the tumor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Applications
Atezolizumab: Approved for various cancers, including non-small cell lung cancer (NSCLC). []
Avelumab: Approved for metastatic urothelial carcinoma. []
Durvalumab: Approved for unresectable stage III NSCLC and advanced urothelial bladder cancer. [, ]
Pembrolizumab: Approved for various cancers, including NSCLC, recurrent glioblastoma, and gastric cancer. [, , , , , , , ]
Researchers are exploring combinations of PD-L1 inhibitors with other treatment modalities, such as chemotherapy, radiotherapy, and other immunotherapies, to enhance antitumor efficacy. [, , ] For example:
Combining ginseng polysaccharides with a PD-1 inhibitor showed promise in sensitizing NSCLC to immunotherapy by modulating gut microbiota. []
Transarterial chemoembolisation was found to enhance PD-1 and PD-L1 expression in hepatocellular carcinoma, suggesting potential for combination therapy. []
Radiation therapy combined with PD-L1 blockade using radiation-responsive nanocarriers demonstrated synergistic antitumor effects. []
Future Directions
Improving PD-L1 testing: Standardizing PD-L1 immunohistochemistry assays and exploring alternative methods to assess PD-L1 expression, such as liquid biopsies, to enhance patient selection for PD-1/PD-L1 inhibitors. [, , , , ]
Understanding mechanisms of resistance: Investigating the mechanisms underlying resistance to PD-1/PD-L1 blockade and developing strategies to overcome resistance. [, , ]
Developing novel combination therapies: Identifying optimal combinations of PD-L1 inhibitors with other therapies to enhance treatment efficacy and potentially expand the patient population benefiting from these treatments. [, , ]
Exploring PD-L1's role in other diseases: Investigating the potential role of PD-L1 in other diseases beyond cancer, such as autoimmune diseases and infectious diseases. [, ]
Compound Description: Nivolumab is a fully human IgG4 monoclonal antibody that specifically blocks the programmed cell death protein 1 (PD-1) receptor. [] It prevents PD-1 from interacting with its ligands, PD-L1 and PD-L2, thereby inhibiting the suppression of T-cell activation and promoting anti-tumor immune responses. Nivolumab has demonstrated efficacy in treating various cancers, including advanced non-small cell lung cancer (NSCLC), melanoma, and urothelial cancer. [, , ]
Pembrolizumab
Compound Description: Pembrolizumab is a humanized IgG4 monoclonal antibody that also targets the PD-1 receptor. [, , ] Similar to Nivolumab, it blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), enhancing T-cell activation and promoting anti-tumor immunity. [] Pembrolizumab has shown clinical efficacy against a wide range of cancers, including melanoma, NSCLC, and head and neck squamous cell carcinoma. [, , , , , ]
Atezolizumab
Compound Description: Atezolizumab is a humanized monoclonal antibody that specifically targets programmed death-ligand 1 (PD-L1). [] By binding to PD-L1, Atezolizumab prevents its interaction with PD-1, blocking the inhibitory signal that suppresses T-cell activation. [] This mechanism enhances the immune system's ability to recognize and eliminate tumor cells. Atezolizumab has demonstrated clinical benefit in various cancers, including urothelial carcinoma and NSCLC. []
Durvalumab
Compound Description: Durvalumab is another human monoclonal antibody that targets PD-L1, preventing its interaction with PD-1 and CD80. [] This inhibition blocks the immunosuppressive signals mediated by PD-L1, enhancing T-cell activation and promoting anti-tumor immune responses. Durvalumab has shown clinical efficacy in various cancers, including urothelial bladder cancer and NSCLC. [, ]
Avelumab
Compound Description: Avelumab is a fully human anti-PD-L1 IgG1 monoclonal antibody. [] By binding to PD-L1, Avelumab blocks its interaction with PD-1, inhibiting the suppression of T-cell activation. [] This mechanism enhances the ability of the immune system to target and destroy tumor cells. Avelumab has shown promise in treating various cancers, including Merkel cell carcinoma and urothelial carcinoma. []
Biphenyl Pyridines (Specifically Compound 24)
Compound Description: Researchers have identified a series of novel biphenyl pyridines as small-molecule inhibitors of the PD-1/PD-L1 interaction. [] Among these compounds, Compound 24 (2-(((2-methoxy-6-(2-methyl-[1,1'-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol) exhibits potent inhibitory activity with an IC50 value of 3.8 ± 0.3 nM. [] Compound 24 disrupts the PD-1/PD-L1 interaction, enhancing the killing activity of tumor cells by immune cells. [] Furthermore, it demonstrates favorable pharmacokinetic properties and significant in vivo antitumor activity. []
Resorcinol Dibenzyl Ethers (Specifically NP19)
Compound Description: Researchers have explored novel small-molecule compounds, including resorcinol dibenzyl ethers, for their inhibitory activity against the PD-1/PD-L1 pathway. [] Among them, NP19 emerged as a potent inhibitor, exhibiting an IC50 value of 12.5 nM in homogenous time-resolved fluorescence binding assays. [] NP19 effectively disrupts the PD-1/PD-L1 interaction, enhancing the immune system's ability to target tumor cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.